molecular formula C10H20N2O3 B8806942 1-Piperidinyloxy, 4-amino-4-carboxy-2,2,6,6-tetramethyl-

1-Piperidinyloxy, 4-amino-4-carboxy-2,2,6,6-tetramethyl-

Cat. No.: B8806942
M. Wt: 216.28 g/mol
InChI Key: BYTZPINCZITWEC-UHFFFAOYSA-N
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Description

1-Piperidinyloxy, 4-amino-4-carboxy-2,2,6,6-tetramethyl- is an organic compound with the molecular formula C10H21NO3. It is a derivative of piperidine, characterized by the presence of amino and hydroxy functional groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinyloxy, 4-amino-4-carboxy-2,2,6,6-tetramethyl- typically involves the reaction of 2,2,6,6-tetramethylpiperidine with suitable reagents to introduce the amino and hydroxy groups. One common method is the oxidation of 2,2,6,6-tetramethyl-4-piperidone followed by amination. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate and amination reagents like ammonia or primary amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of intermediates and final products through techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1-Piperidinyloxy, 4-amino-4-carboxy-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Piperidinyloxy, 4-amino-4-carboxy-2,2,6,6-tetramethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperidinyloxy, 4-amino-4-carboxy-2,2,6,6-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxy groups allow it to form hydrogen bonds and electrostatic interactions, influencing the activity of target molecules. This compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of 1-Piperidinyloxy, 4-amino-4-carboxy-2,2,6,6-tetramethyl-.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative with similar structural features but different functional groups.

    4-Acetamido-2,2,6,6-tetramethylpiperidine: A compound with an acetamido group instead of an amino group.

Uniqueness

1-Piperidinyloxy, 4-amino-4-carboxy-2,2,6,6-tetramethyl- is unique due to its combination of amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-8(2)5-10(11,7(13)14)6-9(3,4)12(8)15/h15H,5-6,11H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTZPINCZITWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)(C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15871-57-5
Record name NSC239127
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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